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Compound of Interest

Compound Name: Mitochondrial Fusion Promoter M1

Cat. No.: B15576139 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Core Compound Details: Mitochondrial Fusion
Promoter M1
Mitochondrial Fusion Promoter M1 is a cell-permeable hydrazone compound that has been

identified as a potent facilitator of mitochondrial fusion.[1][2] It is a valuable research tool for

investigating mitochondrial dynamics and its role in various cellular processes and disease

models.

Chemical Structure and Properties
M1, with the IUPAC name 4-chloro-2-[(E)-C-methyl-N-(2,4,6-

trichloroanilino)carbonimidoyl]phenol, is a small molecule with the following key

characteristics[3]:
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Property Value

Molecular Formula C₁₄H₁₀Cl₄N₂O

Molecular Weight 364.05 g/mol [3]

CAS Number 219315-22-7

Appearance White to beige powder

Solubility
Soluble in DMSO (up to 100 mM) and ethanol

(at 6 mg/mL).[1]

Storage

Store lyophilized powder at room temperature,

desiccated. In solution, store at -20°C for up to 2

months.[1]

SMILES String:Clc1c(c(cc(c1)Cl)Cl)NNC(=C)c2c(ccc(c2)Cl)O

Mechanism of Action and Signaling Pathway
Mitochondrial Fusion Promoter M1 exerts its effects by modulating intracellular signaling

pathways that control the expression and activity of key mitochondrial fusion proteins. Recent

studies have elucidated a mechanism involving the inhibition of the Phosphoinositide 3-kinase

(PI3K)/Protein Kinase B (Akt) signaling pathway.

PI3K/Akt Signaling Pathway Inhibition
M1 has been shown to inhibit the activation of the PI3K/Akt signaling pathway.[3][4] This

pathway is a central regulator of numerous cellular processes, including cell growth,

proliferation, and survival.[5][6] In the context of mitochondrial dynamics, the inhibition of

PI3K/Akt signaling by M1 leads to an upregulation of mitochondrial fusion proteins.
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This inhibitory action leads to an increase in the expression of key mitochondrial fusion

proteins, Mitofusin-2 (MFN2) and Optic Atrophy 1 (OPA1).[3][4] While the precise

transcriptional regulators downstream of Akt that control MFN2 and OPA1 expression are an

area of active investigation, the net effect is an enhanced population of these essential fusion

components.

Quantitative Data Summary
The efficacy of Mitochondrial Fusion Promoter M1 has been quantified in various studies.

The following tables summarize key findings:

Table 3.1: In Vitro Efficacy of M1
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Cell Line
M1
Concentrati
on

Treatment
Duration

Observed
Effect

Quantitative
Metric

Reference

Mfn1

Knockout

MEFs

5.3 µM

(EC₅₀)
24 hours

Restoration

of

mitochondrial

tubular

network

EC₅₀ = 5.3

µM

Mfn2

Knockout

MEFs

4.42 µM

(EC₅₀)
24 hours

Restoration

of

mitochondrial

tubular

network

EC₅₀ = 4.42

µM

SH-SY5Y 5 µM 24 hours

Protection

against

MPP+-

induced

mitochondrial

fragmentation

-

BRIN-BD11

Pancreatic β-

cells

20 µM 12 hours

Prevention of

cholesterol-

induced

impairment of

oxygen

consumption

rate

-

BRIN-BD11

Pancreatic β-

cells

20 µM 12 hours

Decrease in

mitochondrial

ROS

1.0 ± 0.44

fold

BRIN-BD11

Pancreatic β-

cells

20 µM 12 hours

Enhancement

of

mitochondrial

membrane

potential

0.29 ± 0.05

fold to 0.5 ±

0.07 fold
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TM3 Leydig

cells
1 µM 12 hours

Attenuation of

TPHP-

induced

mitochondrial

reduction

-

BEAS-2B

Airway

Epithelial

Cells

- -

Increased

expression of

MFN2 and

OPA1

proteins

- [4]

BEAS-2B

Airway

Epithelial

Cells

- -

Decreased

expression of

DRP1 and

MFF proteins

- [4]

Table 3.2: In Vivo Efficacy of M1
Animal Model M1 Dosage

Route of
Administration

Observed
Effect

Reference

Rats with

Cardiac I/R Injury
2 mg/kg Intravenous (i.v.)

Increased brain

mitochondrial

fusion, reduced

brain

mitochondrial

dysfunction and

apoptosis.

Diabetic Rats 2 mg/kg/day Intraperitoneal

Attenuated

reduction in

Optic Atrophy 1

(Opa1)

expression in

diabetic hearts.

Experimental Protocols
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The following are detailed methodologies for key experiments involving the use of

Mitochondrial Fusion Promoter M1.

General Experimental Workflow

Preparation
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Analysis

Cell Culture
(e.g., SH-SY5Y, MEFs)

Incubate cells with M1
(e.g., 5-25 µM for 12-24h)
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(Fusion/Fission Proteins)

Seahorse XF Assay
(OCR, ECAR)

ATP Luminescence
Assay

ROS Detection
(e.g., MitoSOX)

Click to download full resolution via product page

Protocol: Immunofluorescence Staining for
Mitochondrial Morphology
This protocol is adapted from standard immunofluorescence procedures to assess changes in

mitochondrial morphology following M1 treatment.

Cell Seeding: Seed cells on glass coverslips in a 24-well plate at a density that will result in

60-70% confluency at the time of staining.

M1 Treatment: Prepare a working solution of M1 in cell culture medium from a DMSO stock.

Treat cells for the desired time and concentration (e.g., 5 µM for 24 hours). Include a vehicle
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control (DMSO).

Fixation: Aspirate the medium and wash the cells once with pre-warmed PBS. Fix the cells

with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

Permeabilization: Wash the cells three times with PBS. Permeabilize with 0.1% Triton X-100

in PBS for 10 minutes.

Blocking: Wash the cells three times with PBS. Block with 1% BSA in PBS for 1 hour at room

temperature.

Primary Antibody Incubation: Incubate the cells with a primary antibody against a

mitochondrial marker (e.g., anti-TOM20 or anti-HSP60) diluted in blocking buffer overnight at

4°C.

Secondary Antibody Incubation: Wash the cells three times with PBS. Incubate with a

fluorescently labeled secondary antibody diluted in blocking buffer for 1 hour at room

temperature in the dark.

Mounting and Imaging: Wash the cells three times with PBS. Mount the coverslips on

microscope slides using a mounting medium containing DAPI. Acquire images using a

fluorescence or confocal microscope.

Analysis: Quantify mitochondrial morphology (e.g., length, branching) using image analysis

software such as ImageJ/Fiji.

Protocol: Western Blotting for Mitochondrial Dynamics
Proteins
This protocol outlines the steps to quantify the expression levels of mitochondrial fusion and

fission proteins.

Cell Lysis: After M1 treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer

supplemented with protease and phosphatase inhibitors.

Protein Quantification: Determine the protein concentration of the lysates using a BCA

protein assay.
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SDS-PAGE: Denature protein samples by boiling in Laemmli buffer. Load equal amounts of

protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and perform electrophoresis.

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose

membrane.

Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with

0.1% Tween 20 (TBST) for 1 hour at room temperature.

Primary Antibody Incubation: Incubate the membrane with primary antibodies against

proteins of interest (e.g., MFN2, OPA1, DRP1, p-DRP1, FIS1, MFF, and a loading control like

β-actin or GAPDH) overnight at 4°C.

Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with

an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

Detection: Wash the membrane three times with TBST. Visualize the protein bands using an

enhanced chemiluminescence (ECL) substrate and an imaging system.

Densitometry: Quantify the band intensities using image analysis software and normalize to

the loading control.

Protocol: Seahorse XF Assay for Mitochondrial
Respiration
This protocol measures the oxygen consumption rate (OCR) to assess mitochondrial function.

Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at an optimized density.

M1 Treatment: Treat cells with M1 for the desired duration.

Assay Preparation: One hour before the assay, replace the culture medium with Seahorse

XF base medium supplemented with substrates (e.g., glucose, pyruvate, glutamine) and

incubate in a non-CO₂ incubator at 37°C.

Mito Stress Test: Load the injector ports of the Seahorse sensor cartridge with modulators of

mitochondrial respiration (e.g., oligomycin, FCCP, and a mixture of rotenone and antimycin
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A).

Data Acquisition: Calibrate the Seahorse XF Analyzer and initiate the assay to measure

basal OCR and the cellular response to the injected compounds.

Data Analysis: Use the Seahorse Wave software to calculate key parameters of

mitochondrial respiration, including basal respiration, ATP-linked respiration, maximal

respiration, and spare respiratory capacity.

Concluding Remarks
Mitochondrial Fusion Promoter M1 is a powerful tool for studying the intricate processes of

mitochondrial dynamics. Its ability to promote fusion, particularly in models of mitochondrial

fragmentation, provides a valuable means to investigate the functional consequences of

mitochondrial morphology. The elucidation of its mechanism of action via the PI3K/Akt signaling

pathway opens new avenues for exploring the regulation of mitochondrial dynamics and its

therapeutic potential in a range of pathologies associated with mitochondrial dysfunction. This

guide provides a comprehensive overview of the chemical properties, mechanism of action,

and experimental applications of M1 to support its effective use in research and drug

development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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